



Application Note: Structural Elucidation of Pivcephalexin using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	Pivcephalexin	
Cat. No.:	B1210181	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pivcephalexin is a pivaloyloxymethyl ester prodrug of the first-generation cephalosporin antibiotic, cephalexin. The esterification enhances its oral bioavailability. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of pharmaceutical compounds like **Pivcephalexin**. This application note provides a detailed protocol for the structural analysis of **Pivcephalexin** using one-dimensional (1D) and two-dimensional (2D) NMR techniques. Due to the limited availability of public experimental NMR data for **Pivcephalexin**, this note presents predicted ¹H and ¹³C NMR chemical shifts based on the known spectral data of its constituent moieties: cephalexin and the pivaloyloxymethyl group.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for **Pivcephalexin**. These predictions are based on published data for cephalexin and pivaloyl-containing compounds.[1][2] The numbering scheme for the **Pivcephalexin** molecule is provided in Figure 1.



The image you are requesting does not exist or is no longer available.

imgur.com

Figure 1. Chemical structure of **Pivcephalexin** with atom numbering for NMR assignments.

Table 1: Predicted ¹H NMR Chemical Shifts for **Pivcephalexin**

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~3.5 - 3.7	AB quartet	~18
H-6	~5.0 - 5.2	d	~5
H-7	~5.5 - 5.7	dd	~5, 8
Phenyl-H (ortho)	~7.4 - 7.6	m	
Phenyl-H (meta, para)	~7.2 - 7.4	m	_
α-CH	~4.6 - 4.8	d	~6
3-CH₃	~2.1 - 2.3	s	
NH ₂	variable	br s	_
NH (amide)	~8.0 - 8.5	d	~8
POM -CH ₂ -	~5.8 - 6.0	s	
POM C(CH ₃) ₃	~1.2	S	

Table 2: Predicted ¹³C NMR Chemical Shifts for **Pivcephalexin**



Carbon Assignment	Predicted Chemical Shift (δ, ppm)
C-2	~25 - 30
C-3	~125 - 130
C-4	~165 - 170
C-6	~58 - 62
C-7	~56 - 60
C-8 (β-lactam C=O)	~165 - 170
Phenyl C-1'	~135 - 140
Phenyl C-2'/6'	~128 - 132
Phenyl C-3'/5'	~127 - 130
Phenyl C-4'	~126 - 129
α-СН	~55 - 60
Amide C=O	~170 - 175
3-CH₃	~20 - 25
POM -CH ₂ -	~80 - 85
POM C=O	~175 - 180
POM -C(CH ₃) ₃	~38 - 42
POM -C(CH ₃) ₃	~26 - 28

Experimental Protocols

- 1. Sample Preparation
- Weigh approximately 10-20 mg of **Pivcephalexin** standard.
- Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
 The choice of solvent may depend on the solubility of the sample and the desired resolution of specific peaks.



- Transfer the solution to a 5 mm NMR tube.
- If necessary, add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
- 2. 1D NMR Spectroscopy
- ¹H NMR Spectroscopy:
 - Spectrometer: 400 MHz or higher field instrument.
 - Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').
 - Spectral Width: 0-12 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
 - Processing: Apply an exponential window function with a line broadening of 0.3 Hz before
 Fourier transformation. Phase and baseline correct the spectrum.
- 13C NMR Spectroscopy:
 - Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).
 - Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
 - Spectral Width: 0-200 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.



- Processing: Apply an exponential window function with a line broadening of 1-2 Hz before
 Fourier transformation. Phase and baseline correct the spectrum.
- 3. 2D NMR Spectroscopy
- ¹H-¹H COSY (Correlation Spectroscopy):
 - Purpose: To identify proton-proton spin coupling networks, typically through 2-3 bonds.
 - Pulse Sequence: Standard COSY sequence (e.g., 'cosygpmf').
 - Spectral Width (F1 and F2): 0-12 ppm.
 - o Data Points: 1024 x 256.
 - Number of Scans: 8-16 per increment.
 - Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
- ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
 - Purpose: To identify direct one-bond correlations between protons and carbons.
 - Pulse Sequence: Standard HSQC sequence with gradient selection (e.g., 'hsqcedetgpsisp2.3').
 - Spectral Width (F2 ¹H): 0-12 ppm.
 - Spectral Width (F1 ¹³C): 0-180 ppm.
 - Data Points: 1024 x 256.
 - Number of Scans: 16-32 per increment.
 - J(C,H) Coupling Constant: Optimized for an average of 145 Hz.
 - Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.



- ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
 - Purpose: To identify long-range (2-3 bond) correlations between protons and carbons,
 which is crucial for connecting different spin systems and identifying quaternary carbons.
 - Pulse Sequence: Standard HMBC sequence with gradient selection (e.g., 'hmbcgplpndqf').
 - Spectral Width (F2 ¹H): 0-12 ppm.
 - Spectral Width (F1 ¹³C): 0-200 ppm.
 - o Data Points: 2048 x 256.
 - Number of Scans: 32-64 per increment.
 - Long-Range Coupling Constant (¬J(C,H)): Optimized for an average of 8 Hz.
 - Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

Visualizations

Caption: Workflow for NMR-based structural elucidation.

Caption: Key COSY and HMBC correlations for **Pivcephalexin**.

Data Interpretation and Structural Confirmation

- ¹H NMR: The ¹H NMR spectrum provides initial information on the types of protons present. The characteristic signals for the β-lactam protons (H-6 and H-7), the phenyl group, the methyl group at C-3, and the pivaloyloxymethyl ester moiety should be identifiable based on their predicted chemical shifts and multiplicities.
- ¹³C NMR: The ¹³C NMR spectrum will show signals for all unique carbon atoms in the molecule, including the quaternary carbons which are not observed in the ¹H NMR spectrum. The downfield signals will correspond to the carbonyl carbons of the β-lactam, the amide, the ester, and the carboxylic acid ester.



- COSY: The COSY spectrum is used to establish proton-proton connectivities. Key expected correlations include the coupling between H-6 and H-7 on the β-lactam ring, and the coupling between the amide proton and the α-proton of the phenylacetyl side chain.
- HSQC: The HSQC spectrum will confirm the direct attachment of protons to their respective carbon atoms. This is essential for the unambiguous assignment of both the ¹H and ¹³C spectra.
- HMBC: The HMBC spectrum is critical for confirming the overall structure by identifying long-range couplings. Key HMBC correlations will link the different fragments of the molecule. For instance, correlations from the methylene protons of the pivaloyloxymethyl group to the carboxyl carbon (C-4) of the cephalosporin core and to the carbonyl carbon of the pivaloyl group will confirm the ester linkage. Similarly, correlations from the α-proton of the phenylacetyl group to the amide carbonyl carbon will confirm the side-chain attachment at C-7.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and comprehensive approach for the complete structural elucidation of **Pivcephalexin**. By systematically analyzing the chemical shifts, coupling constants, and correlation peaks from ¹H, ¹³C, COSY, HSQC, and HMBC experiments, the molecular structure can be unequivocally confirmed. The protocols and predicted data presented in this application note serve as a valuable guide for researchers involved in the analysis of **Pivcephalexin** and related cephalosporin antibiotics.

Disclaimer: The NMR data presented in this application note are predicted based on the analysis of related chemical structures and publicly available databases. Actual experimental values may vary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References



- 1. researchgate.net [researchgate.net]
- 2. Methyl pivaloylacetate(55107-14-7) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Application Note: Structural Elucidation of Pivcephalexin using NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1210181#nmr-spectroscopy-for-pivcephalexin-structural-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com